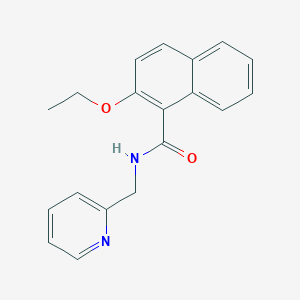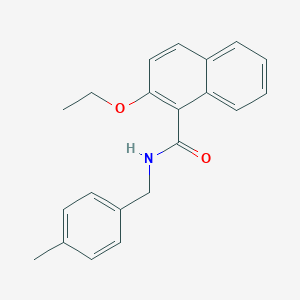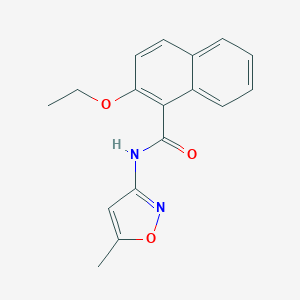![molecular formula C30H27ClN2O2 B308979 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308979.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide, also known as DPPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. Specifically, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide may be able to alter the expression of genes involved in cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells and neurodegenerative diseases, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antioxidant effects, which may be beneficial in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is that it is relatively easy to synthesize and is commercially available. Additionally, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been shown to be relatively stable and has a long shelf life. However, one limitation of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are a number of future directions for research on 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide. One area of interest is in the development of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide analogs that may have improved efficacy or fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide and to identify the specific genes and pathways that are affected by the compound. Finally, clinical trials are needed to determine the safety and efficacy of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide in humans, particularly in the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoic acid followed by reduction of the nitro group to form the amine. The amine is then coupled with N-(2-phenylethyl)benzamide under appropriate conditions to yield 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide.
Aplicaciones Científicas De Investigación
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. Additionally, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
Propiedades
Nombre del producto |
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
Fórmula molecular |
C30H27ClN2O2 |
Peso molecular |
483 g/mol |
Nombre IUPAC |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C30H27ClN2O2/c31-27-17-16-25(30(35)32-19-18-22-10-4-1-5-11-22)20-28(27)33-29(34)21-26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-17,20,26H,18-19,21H2,(H,32,35)(H,33,34) |
Clave InChI |
NKZGVZOQZSBBTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)